

Carbaryl-d3 physical characteristics for researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbaryl-d3

Cat. No.: B15616499

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of **Carbaryl-d3**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and safety characteristics of **Carbaryl-d3**. **Carbaryl-d3** is the deuterated form of Carbaryl, a broad-spectrum carbamate insecticide. Due to its isotopic labeling, **Carbaryl-d3** serves as an essential internal standard for quantitative analysis in various research and environmental monitoring applications, particularly in mass spectrometry-based methods.

Physical and Chemical Properties

Carbaryl-d3 is a synthetic, white to gray crystalline solid at room temperature[1][2][3][4]. It is generally odorless and stable under neutral or acidic conditions but is susceptible to hydrolysis under alkaline conditions[2][4]. Its primary utility is as an analytical standard for the quantification of its non-labeled counterpart, Carbaryl[5][6].

Table 1: Core Physical and Chemical Data for **Carbaryl-d3**

Property	Value	Source(s)
CAS Number	1433961-56-8	[5] [7] [8] [9]
Molecular Formula	C ₁₂ H ₈ D ₃ NO ₂	[5] [7] [9]
Molecular Weight	204.24 g/mol	[5] [7] [9] [10]
Synonyms	1-Naphthyl N-(methyl-d ₃)carbamate, Naphthalen-1-yl (methyl-d ₃)carbamate	[5] [9] [11]
Appearance	White to gray crystalline solid	[1] [3] [4]
Melting Point	142-146 °C (for Carbaryl)	[1] [2] [12]
Boiling Point	Decomposes below boiling point	[1] [2] [4]
Water Solubility	Low / Sparingly soluble (approx. 110-120 mg/L at 20-22 °C for Carbaryl)	[1] [3] [13]
Solubility in Organic Solvents	Soluble in most polar organic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)	[1] [2]
Density	~1.23 g/cm ³ at 20 °C (for Carbaryl)	[4] [13] [14]

| Vapor Pressure | <0.00004 mmHg at 25 °C (for Carbaryl) | [\[1\]](#)[\[4\]](#) |

Safety and Handling

Carbaryl-d₃, like its non-labeled analog, is classified as a hazardous substance. It is harmful if swallowed or inhaled and is suspected of causing cancer[\[5\]](#)[\[13\]](#)[\[15\]](#)[\[16\]](#). It is also very toxic to aquatic life[\[13\]](#)[\[15\]](#)[\[16\]](#). Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound[\[13\]](#)[\[17\]](#).

Table 2: Hazard and Precautionary Information

Classification	Code	Description	Source(s)
Hazard Statements	H302 + H332	Harmful if swallowed or if inhaled	[5][13]
	H351	Suspected of causing cancer	[5][13][15]
	H400	Very toxic to aquatic life	[5][13][15]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[5][13][17]
	P273	Avoid release to the environment	[5][17]
	P280	Wear protective gloves/protective clothing/eye protection/face protection	[13]
	P301 + P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell	[5][13]
	P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing	[5][13]

| | P405 | Store locked up [[13] |

Experimental Protocols

As an internal standard, a critical parameter for **Carbaryl-d3** is its isotopic purity. The following is a generalized protocol for determining the isotopic purity of a deuterated standard using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), a common application for this compound.

Objective: To determine the isotopic distribution and confirm the isotopic purity of **Carbaryl-d3**.

1. Materials and Reagents:

- **Carbaryl-d3** standard
- Carbaryl unlabeled standard (for reference)
- LC-MS grade acetonitrile
- LC-MS grade water
- LC-MS grade formic acid (or other appropriate modifier)
- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system[18].

2. Sample Preparation:

- Prepare a stock solution of **Carbaryl-d3** at a concentration of 1 mg/mL in acetonitrile[18].
- From the stock solution, create a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water[18].
- Prepare a similar working solution of the unlabeled Carbaryl standard for mass accuracy confirmation and reference[18].

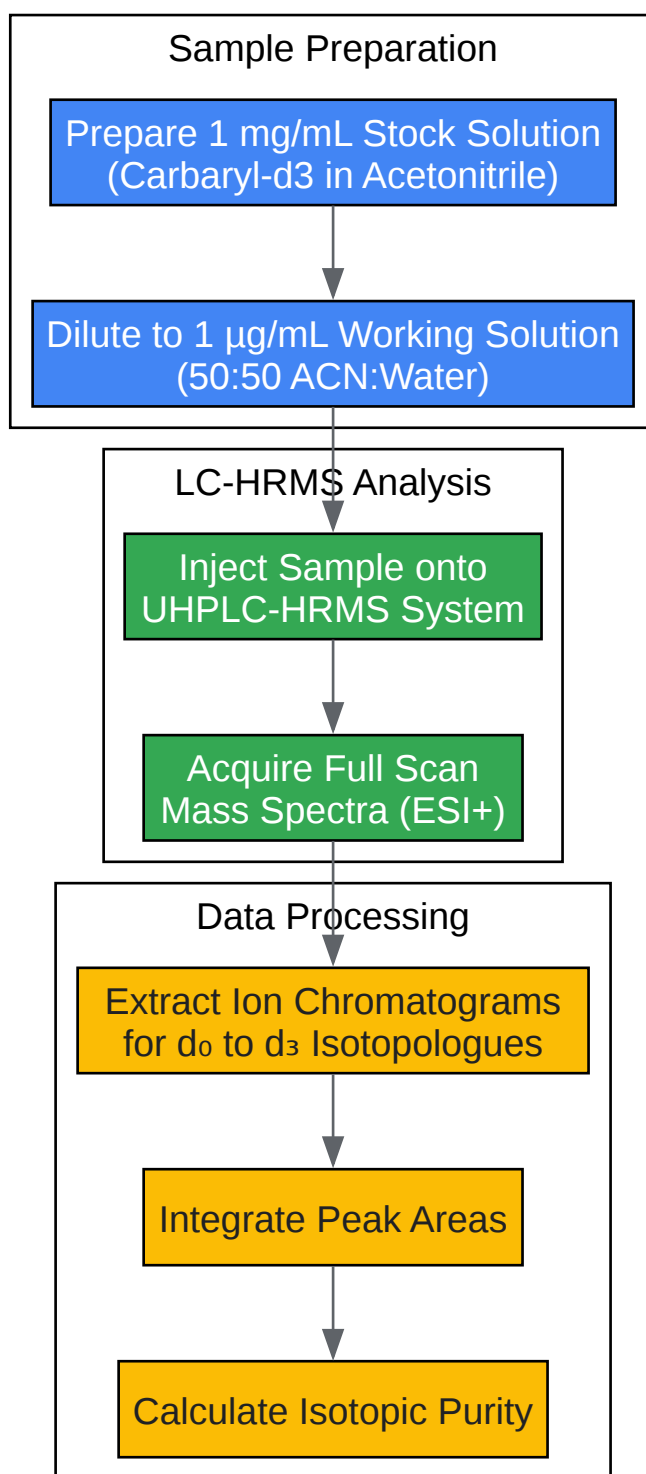
3. LC-MS Parameters (Typical):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for the next injection[18].
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1-5 μ L.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MS Acquisition: Full scan mode over a relevant m/z range (e.g., 150-250 amu) to include the molecular ions of all expected isotopologues.

4. Data Analysis:

- Acquire the full scan mass spectrum for the **Carbaryl-d3** standard[18].
- Extract the ion chromatograms for the protonated molecular ions ($[M+H]^+$) corresponding to the d₀ to d₃ isotopologues (m/z ~202.09 to ~205.11).
- Integrate the peak areas for each isotopologue[18].
- Calculate the isotopic purity by expressing the peak area of the d₃ isotopologue as a percentage of the sum of all isotopologue peak areas (d₀, d₁, d₂, d₃).

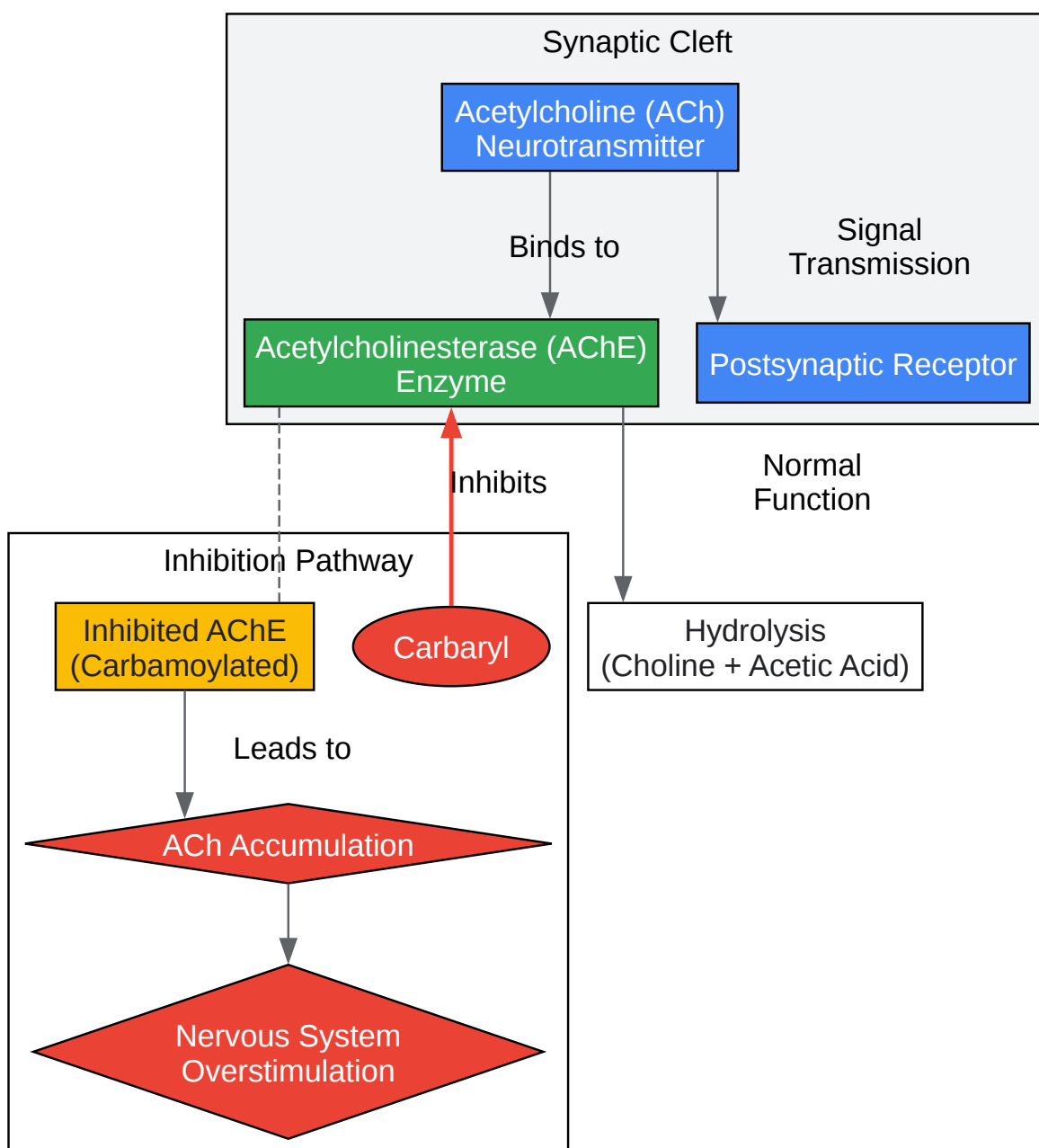


[Click to download full resolution via product page](#)

Caption: General workflow for isotopic purity determination of **Carbaryl-d₃** by LC-HRMS.

Mechanism of Action Pathway

Carbaryl functions as an insecticide by inhibiting the acetylcholinesterase (AChE) enzyme[3][19]. AChE is critical for nerve function, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Carbaryl causes an accumulation of ACh, leading to overstimulation of the nervous system and ultimately, the death of the insect[20].



[Click to download full resolution via product page](#)

Caption: Carbaryl's mechanism of action as a reversible inhibitor of acetylcholinesterase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbaryl | C₁₂H₁₁NO₂ | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbaryl | 63-25-2 [chemicalbook.com]
- 3. npic.orst.edu [npic.orst.edu]
- 4. CARBARYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Carbaryl-(methyl-d₃) PESTANAL , analytical standard 1433961-56-8 [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. hbcsci.com [hbcsci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Carbaryl D3 (methyl D3) | LGC Standards [lgcstandards.com]
- 11. parchem.com [parchem.com]
- 12. Carbaryl CAS#: 63-25-2 [m.chemicalbook.com]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. labelsds.com [labelsds.com]
- 17. heiniger.com.au [heiniger.com.au]
- 18. benchchem.com [benchchem.com]
- 19. Carbaryl (Ref: UC 7744) [sitem.herts.ac.uk]

- 20. Carbaryl - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Carbaryl-d3 physical characteristics for researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616499#carbaryl-d3-physical-characteristics-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com